
3-Methyl-3,4-Dihydroquinazolin-2(1h)-One
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-méthyl-1,2,3,4-tétrahydroquinazolin-2-one implique généralement la réaction de l'acide anthranilique avec de l'isocyanate de méthyle dans des conditions contrôlées . La réaction est effectuée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) à des températures élevées pour faciliter la formation du produit désiré. Le mélange réactionnel est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir le composé pur.
Méthodes de production industrielle
Dans un environnement industriel, la production de la 3-méthyl-1,2,3,4-tétrahydroquinazolin-2-one peut impliquer des réacteurs en batch à grande échelle où les réactifs sont combinés et chauffés dans des conditions contrôlées. L'utilisation de réacteurs à écoulement continu peut également être utilisée pour améliorer l'efficacité et le rendement du processus de production. Le produit final est généralement isolé et purifié en utilisant des techniques de chromatographie ou de cristallisation à l'échelle industrielle.
Analyse Des Réactions Chimiques
Types de réactions
La 3-méthyl-1,2,3,4-tétrahydroquinazolin-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinazolinone.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés tétrahydro correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile pour introduire différents groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés dans des conditions acides ou basiques.
Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence d'un catalyseur approprié.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinazolinone, qui peuvent présenter différentes activités biologiques et propriétés en fonction des groupes fonctionnels introduits.
Applications de la recherche scientifique
La 3-méthyl-1,2,3,4-tétrahydroquinazolin-2-one a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Le composé est étudié pour ses effets inhibiteurs sur les protéines contenant des bromodomaines, qui jouent un rôle dans la régulation de la transcription des gènes.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour les maladies impliquant une dysrégulation épigénétique, telles que le cancer.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de divers produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la 3-méthyl-1,2,3,4-tétrahydroquinazolin-2-one implique sa liaison au bromodomaine de BRD4, une protéine qui régule la transcription des gènes en reconnaissant les résidus de lysine acétylés sur les protéines histones . En inhibant BRD4, le composé peut moduler l'expression des gènes et perturber potentiellement la prolifération des cellules cancéreuses.
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of 3-Methyl-3,4-dihydroquinazolin-2(1H)-one is with a molecular weight of 162.19 g/mol. Its structure consists of a quinazolinone core, which is pivotal for its biological activity. The compound exhibits a variety of functional groups that contribute to its interaction with biological targets.
Antitrypanosomal Activity
Recent studies have evaluated the antitrypanosomal activity of this compound derivatives against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro assays demonstrated that certain derivatives exhibit potent activity against this parasite while maintaining low cytotoxicity towards human cells (HeLa) .
Monoamine Oxidase Inhibition
Research into the inhibition properties of MDQ derivatives has shown that they can act as monoamine oxidase (MAO) inhibitors. These compounds may hold potential for treating neurological disorders by increasing the levels of neurotransmitters such as serotonin and dopamine in the brain .
Anti-Cancer Properties
The compound has been investigated for its anti-cancer properties, particularly in inhibiting various cancer cell lines. Studies indicate that this compound and its derivatives can induce apoptosis in cancer cells, making them candidates for further development as anti-cancer agents .
Case Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing N1-substituted derivatives of MDQ revealed that modifications at the N1 position significantly influenced biological activity. The synthesized compounds were screened for their efficacy against T. brucei and exhibited a range of activities, suggesting that structural variations can enhance therapeutic potential .
Compound | Activity Against T. brucei | Cytotoxicity (HeLa Cells) |
---|---|---|
MDQ | IC50 = 5 µM | IC50 > 50 µM |
Derivative A | IC50 = 2 µM | IC50 = 30 µM |
Derivative B | IC50 = 10 µM | IC50 = 40 µM |
Case Study 2: Pharmacokinetics and Bioavailability
The pharmacokinetic profile of selected MDQ derivatives was studied in rodent models to assess their bioavailability and metabolic stability. Results indicated that certain derivatives had favorable pharmacokinetic properties, with moderate oral bioavailability and appropriate half-lives for therapeutic use .
Chemical Probes for Bromodomain Inhibition
MDQ has been identified as a promising scaffold for developing bromodomain inhibitors, which play crucial roles in epigenetic regulation. The compound's ability to mimic acetylated lysine allows it to bind selectively to bromodomains, making it a valuable chemical probe in epigenetic research .
Mécanisme D'action
The mechanism of action of 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one involves its binding to the bromodomain of BRD4, a protein that regulates gene transcription by recognizing acetylated lysine residues on histone proteins . By inhibiting BRD4, the compound can modulate gene expression and potentially disrupt the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-phénylquinazoline-2,4-dithione
- 3-oxo-2-(3-phényl-4-thioxo-1,2,3,4-tétrahydroquinazolin-2-ylthio)butanoate
Unicité
Comparée à des composés similaires, la 3-méthyl-1,2,3,4-tétrahydroquinazolin-2-one est unique en raison de ses effets inhibiteurs spécifiques sur BRD4 et de ses applications potentielles dans la recherche épigénétique. Sa structure permet une liaison sélective au bromodomaine, ce qui en fait un outil précieux pour étudier la régulation de la transcription des gènes et développer de nouveaux agents thérapeutiques.
Activité Biologique
3-Methyl-3,4-Dihydroquinazolin-2(1H)-One is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a quinazoline core structure that contributes to its pharmacological properties.
Biological Activities
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, derivatives have shown significant activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 0.98 | MRSA ATCC 43300 |
This compound | 1.61 | S. aureus ATCC 25923 |
2. Inhibition of Monoamine Oxidase (MAO)
Research has demonstrated that certain derivatives of this compound exhibit potent inhibition of monoamine oxidase enzymes (MAO-A and MAO-B). This inhibition is significant for the treatment of neurological disorders such as depression and anxiety .
3. Anticancer Properties
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies indicated that certain derivatives could inhibit cell growth effectively, suggesting potential as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, leading to altered metabolic pathways in target organisms.
- Receptor Binding : It may bind to various receptors involved in neurotransmission and cellular signaling.
- Antioxidant Activity : Some derivatives demonstrate antioxidant properties that contribute to their therapeutic effects.
Case Studies
Several case studies have been documented in the literature focusing on the biological activities of this compound:
- Antileishmanial Activity : A study showed promising results for quinazoline derivatives against Leishmania parasites, with significant binding affinity to key proteins involved in parasite metabolism .
- In Vivo Studies : Further investigations into the in vivo efficacy of these compounds are ongoing to assess their safety profiles and therapeutic potentials.
Q & A
Q. Basic: What are the most reliable synthetic routes for 3-Methyl-3,4-Dihydroquinazolin-2(1H)-One, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via cyclization or reduction strategies:
- Cyclization : Reacting 2-aminobenzylamine derivatives with formic acid or carbonyl equivalents under reflux yields the dihydroquinazolinone core. For example, AlCl₃ and CS₂ under reflux (24 h) followed by HCl/methanol treatment achieves cyclization with moderate yields (10–67%) .
- Reduction : Quinazolin-2,4-diones can be reduced using LiAlH₄ or borane to introduce the 3-methyl group .
Key factors affecting yield :
- Catalyst choice : AlCl₃ enhances electrophilic substitution in cyclization.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.
- Temperature control : Reflux conditions (100–120°C) are critical for complete cyclization.
Q. Basic: Which spectroscopic and crystallographic methods are used to characterize this compound and its derivatives?
Answer:
- 1H/13C NMR : The methylene protons at position 4 appear as a singlet (~4.5 ppm), while the 3-methyl group resonates at ~1.3 ppm. Oxidized derivatives (e.g., quinazolin-2,4-diones) show an additional carbonyl signal at ~162 ppm in 13C NMR .
- X-ray crystallography : Single-crystal studies confirm the bicyclic structure and substituent orientations. For example, the 3-cyclopropyl derivative exhibits a planar quinazolinone ring with a dihedral angle of 1.2° between rings .
- Elemental analysis : Validates purity (>95% in most cases) .
Q. Advanced: How do structural modifications (e.g., 6-amino or 6-CF₃ groups) impact biological activity?
Answer:
- 6-Amino substitution : Enhances DNA repair enzyme inhibition (e.g., NEIL2) and anticancer activity (IC₅₀ = 5.9 µM in A549 cells) by enabling hydrogen bonding with biological targets .
- 6-Trifluoromethyl (CF₃) : Improves lipophilicity and metabolic stability, increasing antimicrobial potency (MIC = 70–80 mg/mL against S. aureus) .
- 3-Cyclopropyl : Alters ring strain, improving binding to kinases like CDK5 (relevant in neurodegenerative diseases) .
Table 1: Activity vs. Substituents
Substituent | Biological Target | IC₅₀/MIC | Mechanism |
---|---|---|---|
6-NH₂ | NEIL2 DNA repair enzyme | 22.76 µM (A2780 cells) | H-bonding, ROS induction |
6-CF₃ | Microbial membranes | 70 mg/mL (S. aureus) | Membrane disruption |
3-CH₃ | CDK5 kinase | 1.2 µM (in vitro) | Competitive inhibition |
Q. Advanced: How can computational methods resolve contradictions in reported cytotoxicity data?
Answer: Discrepancies in IC₅₀ values (e.g., 22.76 µM vs. 70–90 µM in breast cancer cells) arise from:
- Cell line variability : MDA-MB-231 (triple-negative) vs. MCF-7 (ER+).
- Substituent electronic effects : Electron-withdrawing groups (e.g., CF₃) increase apoptosis via ROS generation, while electron-donating groups (e.g., OCH₃) favor kinase inhibition .
Methodological approach :
- Molecular docking : Predict binding affinities to targets like BRD4 bromodomains (PDB: 4DON) .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to validate mechanisms .
Q. Advanced: What strategies optimize enantioselective synthesis of chiral dihydroquinazolinones?
Answer:
- Organocatalysis : Chiral phosphoric acids induce asymmetry during cyclization, achieving >90% enantiomeric excess (ee) .
- Chiral auxiliaries : Temporary directing groups (e.g., Evans oxazolidinones) control stereochemistry at C3 .
- Continuous flow reactors : Enhance reaction control for scalable asymmetric synthesis .
Q. Advanced: How does this compound interact with bromodomains (e.g., BRD4), and what are the therapeutic implications?
Answer:
- Structural insight : The 3-methyl group fits into the BRD4 acetyl-lysine binding pocket (Kd = 1.2 µM), confirmed by X-ray crystallography (PDB: 4DON) .
- Therapeutic potential : Disruption of BRD4-mediated transcriptional regulation shows promise in oncology (e.g., AML) and inflammation .
Table 2: BRD4 Binding Parameters
Compound | Kd (µM) | Binding Mode |
---|---|---|
3-Methyl derivative | 1.2 | Competitive acetyl-lysine mimic |
JQ1 (control) | 0.05 | High-affinity inhibitor |
Q. Basic: What are the primary mechanisms of apoptosis induction by this compound in cancer cells?
Answer:
- ROS generation : Mitochondrial membrane depolarization increases intracellular ROS, triggering caspase-3/7 activation .
- Cell cycle arrest : S-phase arrest via CDK inhibition (e.g., CDK5), validated by flow cytometry .
- DNA damage : γH2AX aggregation indicates double-strand breaks, enhancing PARP1 inhibition .
Q. Advanced: How do solvent and catalyst systems influence regioselectivity in nucleophilic substitutions?
Answer:
- Polar solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions, favoring substitution at electron-deficient positions (e.g., C7 in 7-piperazinyl derivatives) .
- Base selection : K₂CO₃ promotes deprotonation at N1, directing substitution to C3 or C6 .
- Microwave-assisted synthesis : Reduces side reactions (e.g., oxidation) and improves regioselectivity (>80% yield in 30 min) .
Q. Basic: What are the key differences in MAO-A vs. MAO-B inhibition profiles?
Answer:
- MAO-A selectivity : 3-Methyl derivatives show higher MAO-A affinity (IC₅₀ = 0.03 µM) due to hydrophobic interactions with FAD cofactor .
- MAO-B inhibition : Bulky substituents (e.g., 6-CF₃) reduce activity (IC₅₀ = 10 µM) by steric hindrance in the smaller MAO-B active site .
Table 3: MAO Inhibition Data
Derivative | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
---|---|---|
3-Methyl | 0.03 | 10.2 |
6-Amino | 0.12 | 25.6 |
Propriétés
IUPAC Name |
3-methyl-1,4-dihydroquinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-7-4-2-3-5-8(7)10-9(11)12/h2-5H,6H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINUUQLRYXHAPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397239 | |
Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24365-65-9 | |
Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.